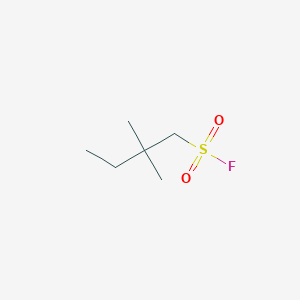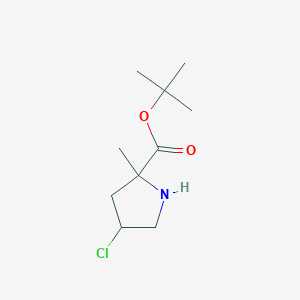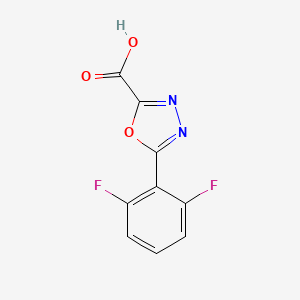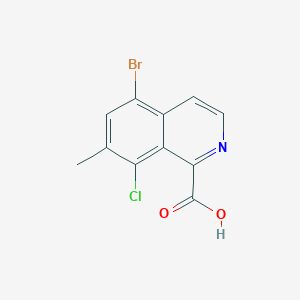![molecular formula C11H19NO3 B13217934 tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a derivative of furo[3,4-c]pyrrole and is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the furo[3,4-c]pyrrole ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furo[3,4-c]pyrrole and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of solvents like dichloromethane.
Catalysts and Reagents: Catalysts such as triethylamine are often used to facilitate the reaction. The tert-butyl group is introduced using tert-butyl chloroformate.
Purification: The final product is purified using techniques like column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
tert-Butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include sodium hydride and alkyl halides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate can be compared with similar compounds such as:
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: This compound has a similar structure but differs in the position of the functional groups.
Hexahydro-1H-furo[3,4-c]pyrrole: This compound lacks the tert-butyl ester group, leading to different chemical properties and reactivity.
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate: This compound has a different degree of hydrogenation, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)11-6-12-4-8(11)5-14-7-11/h8,12H,4-7H2,1-3H3 |
InChI Key |
FDBGUEUAWVKSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CNCC1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


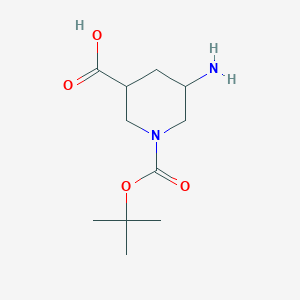
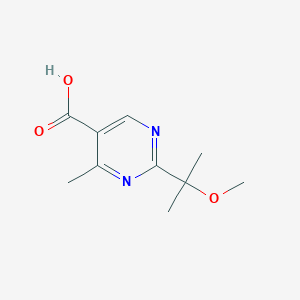
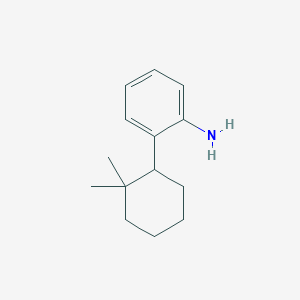
![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)


![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
